molecular formula C19H26N2O B11626097 2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol

Cat. No.: B11626097
M. Wt: 298.4 g/mol
InChI Key: NDIDAJITJGQMNJ-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methyl groups and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Piperidine Introduction: The piperidine moiety is introduced via a nucleophilic substitution reaction. The quinoline derivative is reacted with 3-methylpiperidine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, where halogens or other substituents can be introduced using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens (bromine, iodine), Lewis acids (aluminum chloride), room temperature to mild heating.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylquinoline: Lacks the piperidine moiety, making it less complex and potentially less biologically active.

    3-Methylquinoline: Similar quinoline core but fewer substituents, leading to different chemical and biological properties.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, which can significantly alter its reactivity and biological activity.

Uniqueness

2,6,8-Trimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its combination of a quinoline core with multiple methyl groups and a piperidine moiety. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2,6,8-trimethyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

InChI

InChI=1S/C19H26N2O/c1-12-6-5-7-21(10-12)11-17-15(4)20-18-14(3)8-13(2)9-16(18)19(17)22/h8-9,12H,5-7,10-11H2,1-4H3,(H,20,22)

InChI Key

NDIDAJITJGQMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(NC3=C(C=C(C=C3C2=O)C)C)C

Origin of Product

United States

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